molecular formula C4H6O B146094 Butadiene monoxide CAS No. 930-22-3

Butadiene monoxide

Cat. No. B146094
CAS RN: 930-22-3
M. Wt: 70.09 g/mol
InChI Key: GXBYFVGCMPJVJX-UHFFFAOYSA-N
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Description

Butadiene Monoxide Description

Butadiene monoxide (BMO), also known as 1,3-butadiene oxide, is a metabolite of 1,3-butadiene (BD), a widely used chemical in the production of synthetic rubber and other resins. BD is recognized as one of the hazardous air pollutants in the 1990 Clean Air Act Amendments and is known to induce tumors in rodents, with mice being more susceptible than rats . BMO is a key intermediate in the metabolic activation of BD, leading to various toxicological outcomes.

Synthesis Analysis

BMO is formed through the oxidation of BD, primarily by cytochrome P450-dependent monooxygenases. Studies have shown that the oxidation of BD to BMO is catalyzed by several human cytochrome P450 enzymes, with P450 2E1 being the major enzyme responsible for this transformation . The rate of BMO formation varies among species, with mice liver microsomes showing higher rates compared to human and rat liver microsomes . Additionally, BMO can be further oxidized to form diepoxybutane (DEB) .

Molecular Structure Analysis

The molecular structure of BMO allows it to be metabolized into various stereoisomers, which can have different biological activities and toxicities. For instance, the R and S enantiomers of BMO are metabolized differently, with each stereoisomer displaying distinct reactivity patterns when conjugated with glutathione in rat liver cytosol and hepatocytes . The stereochemistry of BMO and its metabolites plays a crucial role in its biological effects.

Chemical Reactions Analysis

BMO undergoes several chemical reactions, including further oxidation to meso- and (+/-)-DEB , hydrolysis to 3-butene-1,2-diol (BDD) , and conjugation with glutathione . These reactions are mediated by various enzymes and can lead to the formation of DNA adducts, which are critical in the genotoxicity of BMO . The metabolism of BMO by myeloperoxidase has also been shown to result in the formation of different metabolites, such as crotonaldehyde and 1-chloro-2-hydroxy-3-butene, depending on the presence of chloride ions .

Physical and Chemical Properties Analysis

BMO is a reactive epoxide that can interact with biological macromolecules, leading to the formation of DNA and protein adducts. Its reactivity is influenced by its concentration and the presence of various enzymes in different species. The physical properties, such as solubility, also affect its metabolism and the balance between activation and detoxication pathways . Photodissociation studies at 193 nm have shown that BMO can undergo intramolecular rearrangement and dissociate to form various products, including OH radicals .

Relevant Case Studies

Several studies have investigated the in vivo effects of BMO and its metabolites. For example, DNA adducts formed by BMO and DEB have been detected in the lungs of mice exposed to BD, with a high occurrence of BDE-derived adducts, indicating that BDE is a major metabolite of BD in vivo . The metabolism of BMO in freshly isolated hepatocytes from mice and rats has shown species-specific differences in the partitioning between oxidative, hydrolytic, and conjugation pathways, which may explain the differences in susceptibility to BD-induced carcinogenicity .

Scientific Research Applications

1. Metabolism and Toxicity

Butadiene monoxide, a metabolite of 1,3-butadiene, is known for its involvement in toxicological processes. Research shows it is a substrate for human placental glutathione S-transferase, forming specific glutathione conjugates, which may have implications in toxicology and pharmacology (Sharer, Duescher, & Elfarra, 1991). Another study discusses butadiene monoxide's enzymatic hydration, emphasizing its role in butadiene metabolism, which is critical in understanding its mutagenic potential (Malvoisin, Mercier, & Roberfroid, 1981).

2. Environmental and Occupational Health

Butadiene monoxide, as a presumed carcinogenic metabolite of butadiene, raises concerns in environmental and occupational health. It has been studied for its stability under physiological conditions, such as in the formation of 1,2-dichloro-3,4-epoxybutane, which may be significant in understanding its toxicity (Cheng, Maniglier-Poulet, Ross, & Ruth, 1994). Furthermore, its potential for inducing chromosome damage in mice, as explored in studies comparing it with other monomers, provides insight into genetic risks associated with exposure to polymeric chemicals (Sharief et al., 1986).

3. Chemical Interactions and DNA Damage

Butadiene monoxide's interaction with DNA is a key area of research. Studies have detailed its reactions with single- and double-stranded DNA, elucidating various purine and pyrimidine adducts formed during these interactions. This research contributes to understanding the molecular mechanisms of mutagenesis and carcinogenesis (Selzer & Elfarra, 1999). Additionally, the atmospheric transformation of 1,3-butadiene, initiated by hydroxyl radicals and ozone, involves butadiene monoxide, underscoring its environmental significance (Liu, Jeffries, & Sexton, 1999).

4. Comparative Metabolism in Different Species

Comparative studies on the metabolism of butadiene and its metabolite butadiene monoepoxide in human, rat, and mouse tissues highlight species-specific differences. These differences are crucial for understanding variations in susceptibility to its carcinogenic effects (Csanády, Guengerich, & Bond, 1992). The pharmacokinetics of butadiene monoxide, particularly its elimination pattern in rat models, also provide valuable data for risk assessments (Filser & Bolt, 1984).

Safety And Hazards

Butadiene monoxide is a poison by intraperitoneal route. It is a very dangerous fire hazard when exposed to heat or flame; can react with oxidizing materials . It is also a questionable carcinogen with experimental tumorigenic data .

properties

IUPAC Name

2-ethenyloxirane
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InChI

InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2
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InChI Key

GXBYFVGCMPJVJX-UHFFFAOYSA-N
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Canonical SMILES

C=CC1CO1
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Molecular Formula

C4H6O
Record name 1,2-EPOXY-3-BUTENE
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Related CAS

26703-03-7
Record name Oxirane, 2-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID4025240
Record name 1,2-Epoxy-3-butene
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Molecular Weight

70.09 g/mol
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Physical Description

1,2-epoxy-3-butene is a clear light yellow liquid. (NTP, 1992), Light yellow liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Boiling Point

149 to 151 °F at 760 mmHg (NTP, 1992), 68 °C
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Flash Point

-50 °F (NTP, 1992), Flash point < -50 °C, BELOW -50 °C (BELOW -58 °F) (CLOSED CUP)
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, and organic solvents
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Density

0.87 (NTP, 1992) - Less dense than water; will float, 0.9006 g/cu cm @ 25 °C
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Vapor Density

2.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.4 (AIR= 1)
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Vapor Pressure

154.0 [mmHg]
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Impurities

May contain up to 3% methylene chloride.
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Product Name

Butadiene monoxide

Color/Form

Liquid

CAS RN

930-22-3
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Melting Point

-211 °F (NTP, 1992), -135 deg
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Synthesis routes and methods I

Procedure details

CPCA is derived from 1,3-butadiene by a sequence of four reactions. Monoepoxidation of 1,3-butadiene produces 3,4-epoxy-1-butene (EPB) as described in U.S. Pat. Nos. 4,897,498 and 4,950,773. This epoxide is isomerized to 2,5-DHF (U.S. Pat. Nos. 5,082,956 and 5,315,019) which is isomerized to 2,3-DHF (U.S. Pat. Nos. 5,254,701 and 5,536,851). Finally, 2,3-DHF is isomerized to CPCA (C. L. Wilson, J. Amer. Chem. Soc., 69, 3002 (1947) and U.S. Pat. No. 5,502,257).
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Synthesis routes and methods II

Procedure details

In U.S. Pat. No. 5,077,418 and U.S. Pat. No. 5,117,013 it is reported that the hydrogenation of vinyloxirane solutions over palladium-containing catalysts gives n-butyraldehyde as main product. For instance, hydrogenation of vinyloxirane together with tetrahydrofuran as solvent over a supported palladium catalyst (5% by weight of palladium on activated carbon) at a temperature of from 50 to 55° C. and a pressure of 3.5 bar gives after a reaction time of 3 h a hydrogenation effluent comprising 55% of n-butyraldehyde, only 27% of 1,2-butylene oxide and 9% of n-butanol. If the hydrogenation is carried out over alumina-supported palladium catalysts (5% of Pd/Al2O3), only traces of 1,2-butylene oxide are formed after 6 hours at from 25 to 55° C. and a pressure of 3.5 bar or after 4 hours at 100° C. and 20.7 bar. n-Butyraldehyde is formed as the main product with a selectivity of, respectively, 87% or 78% and quantitative conversion. The two U.S. applications also describe the hydrogenation of vinyloxirane over Raney nickel, when n-butanol is formed as the main product. The 1,2-butylene oxide yield is relatively low at 41%. The hydrogenation of vinyloxirane over a supported platinum catalyst (1% by weight of Pt/Al2O3) at 100° C. and 20.7 bar hydrogen pressure produces after 4.6 h and complete conversion only 40% of 1,2-butylene oxide and also 23% of n-butanol, 24% of butanols, 5% of crotonaldehyde and 3% of n-butyraldehyde. Other platinum catalysts give even lower 1,2-butylene oxide yields.
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Synthesis routes and methods III

Procedure details

The significance of the conjugated epoxyalkene system in the reactants of this invention is demonstrated by the hydrogenation of 3,4-epoxy-1-butene and 1,2-epoxy-7-octene under mild conditions of 50°-55° C. and 4.6 bars hydrogen pressure using a sulfur-modified Raney-nickel catalyst. Such hydrogenation of 3,4-epoxy-1-butene gives 74% crotyl alcohol and 23% 3-buten-1-ol whereas the hydrogenation of 1,2-epoxy-7-octene (wherein the double bond and epoxy groups are separated by four carbon atoms) gives a mixture of starting material, 1,2-epoxyoctane, and isomers of the starting material.
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Synthesis routes and methods IV

Procedure details

Elfarra et al. (1991 Arch. Bioch. Biophy. 286, 244-251) has demonstrated the NADPH-dependent oxidation of 1,3-butadiene by mouse liver microsomes and the hydrogen peroxide-dependent oxidation of 1,3 butadiene by chloroperoxidase. Both oxidations yielded butadiene monoxide and crotonaldehyde.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Butadiene monoxide
Reactant of Route 2
Reactant of Route 2
Butadiene monoxide
Reactant of Route 3
Butadiene monoxide
Reactant of Route 4
Butadiene monoxide
Reactant of Route 5
Butadiene monoxide
Reactant of Route 6
Butadiene monoxide

Citations

For This Compound
1,370
Citations
C De Meester, F Poncelet, M Roberfroid… - … and biophysical research …, 1978 - Elsevier
… With butadiene monoxide, a reversion to histidine … Butadiene monoxide might be a possible primary metabolite of butadiene. … Butadiene monoxide : tests were performed in d plicate …
Number of citations: 91 www.sciencedirect.com
U Schmidt, E Loeser - Archives of toxicology, 1985 - Springer
… Since mutagenicity studies and in vitro and in vivo metabolic studies have demonstrated the formation of the butadiene monoxide as a critical reactive intermediate, we initiated studies …
Number of citations: 75 link.springer.com
G Johanson, JG Filser - Archives of toxicology, 1993 - Springer
… Butadiene monoxide hydrolysis. The metabolic constants of the hydrolysis of BMO were … Mouse/rat ratios of the areas under the concentration-time curves (AUC) of butadiene monoxide …
Number of citations: 87 link.springer.com
T Fujinami, T Suzuki, M Kamiya, S Fukuzawa… - Chemistry Letters, 1985 - journal.csj.jp
Carbon dioxide readily reacts with 1, 3-butadiene monoxide in the presence of a catalytic amount of tetrakis (triphenylphosphine) palladium under ordinary pressure at 0° C to afford …
Number of citations: 87 www.journal.csj.jp
JG Filser, HM Bolt - Archives of toxicology, 1984 - Springer
… Because these figures amounted to maximally 10% of 22 in the animal experiments with ethylene oxide, or to maximally 5% of 22 in those with butadiene monoxide, we neglected the …
Number of citations: 135 link.springer.com
Z Liu, X Feng, H Du - Organic letters, 2012 - ACS Publications
… a wide range of aldimines reacted with racemic butadiene monoxide (2) efficiently to give the … + 2] cycloaddition between racemic butadiene monoxide and imines has been successfully …
Number of citations: 79 pubs.acs.org
RR Selzer, AA Elfarra - Carcinogenesis, 1999 - academic.oup.com
… We have previously shown that butadiene monoxide (BM), the primary metabolite of 1,3-butadiene, reacted with nucleosides to form alkylation products that exhibited different rates of …
Number of citations: 70 academic.oup.com
A Kayan - Journal of Applied Polymer Science, 2019 - Wiley Online Library
Copolymerization reactions of butadiene oxide (BuO) with 3‐glycidyloxypropyltrimethoxysilane (GPTS) and styrene oxide (SO) were carried out under solvent free condition by …
Number of citations: 21 onlinelibrary.wiley.com
RJ Krause, AA Elfarra - Archives of biochemistry and biophysics, 1997 - Elsevier
Butadiene monoxide (BM) can be oxidized by cDNA-expressed human cytochrome P450 enzymes and by mouse, rat, and human liver microsomes to yieldmeso- and (±)-…
Number of citations: 111 www.sciencedirect.com
E Malvoisin, M Mercier, M Roberfroid - Biological Reactive Intermediates …, 1982 - Springer
… to butadiene monoxide (Malvoisin et aI, 1979). Both butadiene and butadiene monoxide have … Since butadiene monoxide could be a substrate for epoxide hydratase it was of interest to …
Number of citations: 30 link.springer.com

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